Penilloaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

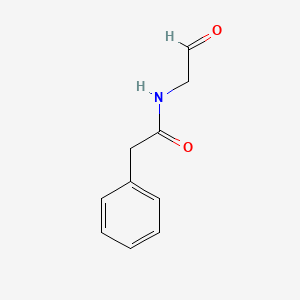

N-(2-oxoethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-6-11-10(13)8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDOVHVJWVWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548424 | |

| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-61-6 | |

| Record name | N-(2-Oxoethyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dawn of a Coenzyme: An In-depth Technical Guide to the Discovery and History of Pyridoxal-5'-Phosphate

A Foreword for the Modern Researcher: The story of Pyridoxal-5'-Phosphate (PLP) is a compelling narrative of scientific inquiry, tracing back to the early days of vitamin research. For today's scientists and drug development professionals, understanding this history offers more than just a retrospective; it provides a fundamental appreciation for the intricate dance of molecules that governs life. This guide delves into the core discoveries, meticulously reconstructing the experimental foundations upon which our current understanding of this vital coenzyme is built.

The Prelude: The Enigma of Vitamin B6

The journey to PLP began with the identification of vitamin B6. In the 1930s, nutritional studies revealed a factor essential for preventing dermatitis in rats, a condition distinct from that caused by other known vitamin deficiencies. This "rat acrodynia factor" was designated vitamin B6. The quest to isolate and characterize this elusive substance was a significant challenge for the biochemists of the era.

The Breakthroughs of Esmond E. Snell: Unmasking the Active Forms

A pivotal figure in unraveling the complexity of vitamin B6 was Esmond E. Snell. Through a series of ingenious experiments in the early 1940s, Snell and his colleagues demonstrated that vitamin B6 was not a single compound but a family of related molecules. His work, primarily utilizing microbiological assays, led to the discovery of pyridoxal (B1214274) and pyridoxamine (B1203002), two forms with significantly higher biological activity for certain microorganisms than the initially isolated pyridoxine (B80251).

Experimental Protocol: The Microbiological Assay for Vitamin B6

Snell's primary tool was the microbiological growth assay, a technique that leverages the nutritional requirements of microorganisms to quantify the amount of a specific growth factor.

Organism: Streptococcus lactis R (later reclassified as a strain of Streptococcus faecalis) and Saccharomyces carlsbergensis were frequently used. These organisms were chosen for their specific and measurable growth response to vitamin B6.

Methodology:

-

Preparation of Basal Medium: A growth medium was prepared containing all the essential nutrients for the microorganism except for vitamin B6. This medium typically included a source of carbon (e.g., glucose), nitrogen (e.g., acid-hydrolyzed casein), inorganic salts, and other known vitamins.

-

Sample Preparation: The test substance (e.g., yeast extract, tissue homogenates) was subjected to various treatments, such as autoclaving or treatment with mild acid or alkali, to liberate different forms of vitamin B6.

-

Assay Setup: A series of culture tubes was prepared. Each tube contained the basal medium, and to these were added graded amounts of a standard pyridoxine solution or the prepared sample.

-

Inoculation and Incubation: The tubes were inoculated with a standardized suspension of the test organism and incubated at a controlled temperature (e.g., 30-37°C) for a specified period (e.g., 16-72 hours).

-

Growth Measurement: The extent of microbial growth was measured, typically by turbidimetry (measuring the cloudiness of the culture) or by titrating the lactic acid produced by the bacteria.

-

Quantification: A standard curve was constructed by plotting the growth response against the known concentrations of the pyridoxine standard. The vitamin B6 content of the sample was then determined by comparing its growth-promoting effect to the standard curve.

Workflow of Snell's Microbiological Assay

A diagram illustrating the workflow of Esmond Snell's microbiological assay for Vitamin B6.

The Discovery of "Pseudopyridoxine": Pyridoxal and Pyridoxamine

In a key 1942 paper, Snell, Guirard, and Williams observed that certain natural materials, after heating, showed a much greater growth-promoting activity for Streptococcus lactis R than could be accounted for by their pyridoxine content. They termed this more active substance "pseudopyridoxine." Subsequent work by Snell in 1944 and 1945 led to the isolation and characterization of two compounds from treated pyridoxine: pyridoxal, an aldehyde, and pyridoxamine, an amine.

| Treatment of Pyridoxine | Resulting Compound | Biological Activity for S. lactis R (relative to Pyridoxine) |

| Oxidation with KMnO4 or MnO2 | Pyridoxal | ~6,000 - 8,000 times greater |

| Amination with amino acids | Pyridoxamine | ~7,000 times greater |

| Autoclaving with cystine | Pyridoxal + Pyridoxamine | Markedly increased activity |

Alexander Braunstein and the Dawn of Transamination

Contemporaneously with Snell's work on the different forms of vitamin B6, Soviet biochemist Alexander E. Braunstein, along with Maria Kritzmann, made a groundbreaking discovery that would prove to be intrinsically linked to the function of these compounds. In 1937, they demonstrated the enzymatic transfer of an amino group from an amino acid to a keto acid, a process they termed "Umaminierung," now known as transamination.[1]

Experimental Protocol: The Discovery of Enzymatic Transamination

Braunstein and Kritzmann's experiments were elegant in their design, utilizing minced muscle tissue as a source of enzymes and pioneering analytical methods of the time to quantify the changes in amino and keto acid concentrations.

Enzyme Source: Minced pigeon breast muscle was a primary source of the transaminase enzymes.

Methodology:

-

Tissue Preparation: Pigeon breast muscle was finely minced and suspended in a phosphate (B84403) buffer.

-

Incubation: The tissue suspension was incubated with various combinations of amino acids and keto acids at a controlled temperature (e.g., 37°C) and pH.

-

Reaction Termination: The enzymatic reaction was stopped, typically by the addition of trichloroacetic acid, which denatures the proteins.

-

Analysis of Amino Acids: The concentration of specific amino acids, particularly glutamic acid and aspartic acid, was determined. Early methods involved precipitation and gravimetric analysis, but later, more specific colorimetric methods, such as the ninhydrin (B49086) reaction, were employed. Paper chromatography also emerged as a powerful tool for separating and identifying amino acids in the reaction mixtures.

-

Analysis of Keto Acids: The formation of new keto acids was a key indicator of transamination. Methods for their quantification included the use of 2,4-dinitrophenylhydrazine, which forms colored derivatives with keto acids that could be measured colorimetrically.

Pioneering Transamination Experiment by Braunstein and Kritzmann

A diagram illustrating the experimental workflow for the discovery of enzymatic transamination.

Key Findings of Braunstein and Kritzmann

Their seminal 1937 paper published in Enzymologia described the reversible reaction between L-glutamic acid and pyruvic acid to form α-ketoglutaric acid and L-alanine, and between L-glutamic acid and oxaloacetic acid to form α-ketoglutaric acid and L-aspartic acid.

| Reactants | Products |

| L-Glutamic acid + Pyruvic acid | α-Ketoglutaric acid + L-Alanine |

| L-Glutamic acid + Oxaloacetic acid | α-Ketoglutaric acid + L-Aspartic acid |

These findings were profound, as they revealed a fundamental mechanism for the interconversion of amino acids and their connection to carbohydrate metabolism through the citric acid cycle.

The Convergence: Pyridoxal-5'-Phosphate as the Coenzyme

The independent discoveries of Snell and Braunstein were destined to intersect. The observation that pyridoxal and pyridoxamine could be interconverted through a process resembling transamination led Snell to propose that these compounds were involved in the enzymatic reactions described by Braunstein. The crucial final piece of the puzzle was the identification of the phosphorylated form as the active coenzyme.

In the mid-1940s, it was demonstrated that pyridoxal needed to be phosphorylated at the 5'-position to become the active coenzyme, pyridoxal-5'-phosphate (PLP) . This phosphorylation is carried out by the enzyme pyridoxal kinase.

The Central Role of PLP in Transamination

A simplified diagram of the ping-pong mechanism of transamination, showing the interconversion of PLP and PMP.

The discovery of PLP as the coenzyme for transaminases provided a chemical basis for the reactions observed by Braunstein. The aldehyde group of PLP forms a Schiff base with the amino group of the amino acid substrate, and the pyridine (B92270) ring acts as an "electron sink," facilitating the cleavage of bonds at the α-carbon of the amino acid. This allows for the removal of the amino group and its transfer to the coenzyme, forming pyridoxamine-5'-phosphate (PMP). PMP then donates the amino group to a keto acid, regenerating PLP and forming a new amino acid.

Conclusion: A Legacy of Discovery

The elucidation of the structure and function of pyridoxal-5'-phosphate stands as a landmark achievement in biochemistry. The pioneering work of Esmond Snell and Alexander Braunstein, built upon the foundational principles of nutritional science and enzymology, unveiled a coenzyme that is now known to be essential for a vast array of metabolic processes. For researchers in drug development, the PLP-dependent enzymes represent a rich field of potential targets for therapeutic intervention, and a deep understanding of the coenzyme's history and mechanism remains as relevant today as it was in the golden age of its discovery.

References

An In-depth Technical Guide to Pyridoxal-5'-Phosphate: Core Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is a pivotal coenzyme in a vast array of enzymatic reactions essential for life.[1][2] Its remarkable chemical versatility allows it to participate in numerous metabolic pathways, particularly in the biosynthesis and degradation of amino acids and neurotransmitters.[3] PLP-dependent enzymes constitute a large and diverse superfamily, catalyzing reactions such as transamination, decarboxylation, racemization, and elimination.[4][5] This functional diversity makes PLP a critical component of cellular metabolism and a key molecule of interest in drug development and biomedical research. Understanding the intricate chemical properties and structure of PLP is fundamental to elucidating the mechanisms of PLP-dependent enzymes and for the rational design of therapeutic agents targeting these pathways. This technical guide provides a comprehensive overview of the core chemical structure and properties of PLP, detailed experimental protocols for its analysis, and visualizations of its key biological pathways.

Chemical Structure and Physicochemical Properties

Pyridoxal-5'-phosphate is a pyridine (B92270) derivative characterized by an aldehyde group at the 4-position, a hydroxyl group at the 3-position, a methyl group at the 2-position, and a phosphate (B84403) group esterified to the hydroxymethyl group at the 5-position.[6] The aldehyde and the phosphate groups are crucial for its catalytic function and its binding to apoenzymes.

Physicochemical Data

The following tables summarize the key physicochemical properties of Pyridoxal-5'-Phosphate.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₀NO₆P | [1][6] |

| Molar Mass | 247.14 g/mol | [1][6] |

| Melting Point | 139-142 °C | [1] |

| pKa | 1.56 | [1] |

| Solubility in Water | Appreciable | [6] |

| Appearance | Pale yellow to light yellow crystalline powder |

Spectroscopic Properties

The spectroscopic characteristics of PLP are highly dependent on the solvent and pH, reflecting the different protonation states of the pyridine nitrogen, the phenolic hydroxyl group, and the phosphate group.

| Spectroscopic Property | Wavelength (nm) | Conditions | Reference(s) |

| UV-Vis Absorption (λmax) | ~388 | pH 7.0-7.2 (phosphate buffer) | [7] |

| ~323-330 | pH 7.4 (phosphate buffer), in some preparations | [8] | |

| 315, 325 | Bound to protein (pyridoxamine-P moiety) | [9] | |

| Fluorescence Emission | 395 | Excitation at 280 nm (bound to protein) | [9] |

| 540 | Excitation at 415 nm (Schiff base with Ile) | [10] | |

| 460 | Excitation at 380 nm (semicarbazone derivative) | [11] |

Biological Significance and Signaling Pathways

PLP's primary role is as a coenzyme for a multitude of enzymes, predominantly involved in amino acid metabolism.[3] The aldehyde group of PLP forms a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site of the apoenzyme.[5] Upon substrate binding, a transaldimination reaction occurs, forming a new Schiff base with the amino acid substrate (external aldimine), which is the starting point for various catalytic transformations.[4][5]

Pyridoxal-5'-Phosphate Biosynthesis

Organisms have evolved two main de novo biosynthesis pathways for PLP, as well as a salvage pathway.

-

DXP-Dependent Pathway: Found in E. coli and other proteobacteria, this pathway utilizes deoxyxylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate as precursors.[1]

-

DXP-Independent Pathway: This pathway, found in organisms like Bacillus subtilis, involves the condensation of ribulose 5-phosphate, glyceraldehyde-3-phosphate, and ammonia.[1]

-

Salvage Pathway: Mammals lack the de novo pathways and rely on the salvage pathway to convert dietary vitamin B6 forms (pyridoxal, pyridoxine, and pyridoxamine) into PLP through the action of pyridoxal (B1214274) kinase and pyridoxine-5'-phosphate oxidase.[2][3][12]

Catalytic Cycle of a PLP-Dependent Transaminase

The catalytic cycle of a transaminase exemplifies the chemical versatility of PLP. The process involves the transfer of an amino group from an amino acid to an α-keto acid.

Experimental Protocols

Accurate quantification of PLP and the assessment of PLP-dependent enzyme activity are crucial in research and clinical settings. The following sections provide detailed methodologies for key experiments.

Quantification of PLP by High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of PLP in plasma using reversed-phase HPLC with fluorescence detection after pre-column derivatization.

1. Principle: Plasma proteins are precipitated, and the liberated PLP is derivatized with semicarbazide (B1199961) to form a stable and fluorescent semicarbazone, which is then separated and quantified by HPLC.[13]

2. Reagents and Materials:

-

Perchloric acid (PCA), 0.6 M

-

Semicarbazide hydrochloride solution, 2% (w/v) in 0.1 M sodium acetate (B1210297) buffer, pH 4.8

-

Mobile phase: 0.1 M sodium acetate buffer (pH 4.8) containing 5% (v/v) methanol

-

PLP stock standard solution (100 µM) in 0.1 M HCl

-

HPLC system with a C18 reversed-phase column and a fluorescence detector

3. Sample Preparation:

-

To 200 µL of plasma, add 200 µL of ice-cold 0.6 M PCA.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

-

Add 50 µL of 2% semicarbazide solution.

-

Incubate at room temperature for 30 minutes in the dark.

4. HPLC Analysis:

-

Set the fluorescence detector to an excitation wavelength of 370 nm and an emission wavelength of 470 nm.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject 20 µL of the derivatized sample or standard onto the column.

-

Elute isocratically with the mobile phase.

-

Quantify the PLP-semicarbazone peak by comparing its peak area to a standard curve generated from the PLP standards.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. Pyridoxal phosphate (P5P) [flipper.diff.org]

- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]

- 4. Conformational change of organic cofactor PLP is essential for catalysis in PLP-dependent enzymes [bmbreports.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. benchchem.com [benchchem.com]

- 13. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of P5P-Dependent Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridoxal 5'-phosphate (P5P), the biologically active form of vitamin B6, is a remarkably versatile coenzyme that plays a pivotal role in a vast array of enzymatic reactions, particularly in amino acid metabolism.[1][2] P5P-dependent enzymes constitute a large and diverse superfamily, catalyzing a wide range of chemical transformations essential for life. This technical guide provides an in-depth exploration of the core mechanisms of action of these enzymes, tailored for researchers, scientists, and drug development professionals. The content herein delves into the catalytic cycle, data-driven insights into enzyme kinetics, detailed experimental protocols, and visualizations of key pathways.

The Core Mechanism: A Dance of Aldimines

The catalytic prowess of P5P-dependent enzymes lies in the ability of the P5P cofactor to form a Schiff base, or aldimine, with an amino group. The entire catalytic cycle revolves around the interconversion between an "internal" aldimine and an "external" aldimine.[3][4]

1.1. The Internal Aldimine: A Resting State Ready for Action

In the absence of a substrate, the aldehyde group of P5P is covalently linked to the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site.[3][4] This internal aldimine is the resting state of the enzyme, poised for catalysis. The pyridine (B92270) ring of P5P is protonated, which, along with the imine linkage, creates an electrophilic center ready to react with an incoming amino substrate.[2]

1.2. Transaldimination: The Switch to the External Aldimine

Upon binding of an amino acid substrate to the active site, a transaldimination reaction occurs. The amino group of the substrate displaces the ε-amino group of the active site lysine, forming a new Schiff base between the substrate and P5P.[3][4] This new complex is termed the external aldimine. This is a crucial step that brings the substrate into direct covalent linkage with the cofactor, setting the stage for the diverse chemical transformations to follow.

1.3. The "Electron Sink" Effect and Catalytic Versatility

The pyridine ring of P5P acts as an "electron sink," a key feature that allows it to stabilize the negative charge that develops in various reaction intermediates.[2] By delocalizing this negative charge through its conjugated π-system, P5P facilitates the cleavage of one of the three bonds around the α-carbon of the amino acid substrate: the Cα-H bond, the Cα-COO⁻ bond, or the Cα-R (side chain) bond.[3] The specific bond that is cleaved is determined by the precise orientation of the substrate in the active site, a concept known as stereoelectronic control.[5] This versatility is the foundation for the wide array of reactions catalyzed by P5P-dependent enzymes.

A Spectrum of Reactions

P5P-dependent enzymes are classified based on the type of reaction they catalyze. The core mechanism of aldimine formation and electron stabilization is common to all, but the subsequent steps diverge to produce different outcomes.

2.1. Transamination

In transamination reactions, the amino group of an amino acid is transferred to an α-keto acid, generating a new amino acid and a new α-keto acid.[6] After the formation of the external aldimine, a proton is removed from the α-carbon of the substrate, forming a quinonoid intermediate. This intermediate is then reprotonated at the C4' position of the P5P cofactor, leading to a ketimine intermediate. Hydrolysis of the ketimine releases the α-keto acid product and leaves the cofactor in its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP). The PMP then donates the amino group to another α-keto acid to regenerate P5P and form a new amino acid, completing the catalytic cycle.[6]

2.2. Decarboxylation

Decarboxylation involves the removal of the carboxyl group from an amino acid as CO₂.[7] In this reaction, the external aldimine is oriented in such a way that the Cα-COO⁻ bond is perpendicular to the plane of the P5P pyridine ring, facilitating its cleavage.[7] The resulting carbanionic intermediate is stabilized by the P5P electron sink and is subsequently protonated at the α-carbon to yield an amine product.

2.3. Racemization

Racemases catalyze the interconversion of L- and D-amino acids.[8] This is achieved by the removal of the α-proton from the external aldimine to form a planar quinonoid intermediate. The proton can then be added back to either face of the α-carbon, resulting in the formation of the opposite enantiomer.[8]

2.4. Elimination and Addition Reactions

These reactions involve the removal or addition of groups at the β- or γ-carbons of the amino acid substrate. The formation of the external aldimine is followed by the abstraction of the α-proton, and subsequent elimination of a leaving group from the β- or γ-position, often leading to the formation of an unsaturated intermediate. This intermediate can then be released or can react with a nucleophile in an addition reaction.

Quantitative Insights: A Look at the Numbers

The efficiency and substrate specificity of P5P-dependent enzymes can be quantified through their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Aminotransferases | ||||||

| Aspartate Aminotransferase | Sus scrofa (pig) | L-Aspartate | 2.0 | 220 | 1.1 x 10⁵ | [9] |

| α-Ketoglutarate | 0.12 | - | - | [9] | ||

| Alanine (B10760859) Aminotransferase | Homo sapiens | L-Alanine | 22 | 525 | 2.4 x 10⁴ | [9] |

| α-Ketoglutarate | 0.67 | - | - | [9] | ||

| Decarboxylases | ||||||

| Ornithine Decarboxylase | Mus musculus | L-Ornithine | 0.11 | 10 | 9.1 x 10⁴ | [10] |

| Histidine Decarboxylase | Morganella morganii | L-Histidine | 0.15 | 77 | 5.1 x 10⁵ | [10] |

| Racemases | ||||||

| Alanine Racemase | Geobacillus stearothermophilus | L-Alanine | 10 | 1100 | 1.1 x 10⁵ | [11] |

| D-Alanine | 2.5 | 550 | 2.2 x 10⁵ | [11] | ||

| Serine Racemase | Schizosaccharomyces pombe | L-Serine | 10 | 0.08 | 8 | [12] |

| D-Serine | 60 | 0.37 | 6.2 | [12] |

Experimental Corner: Protocols for Mechanistic Studies

Elucidating the intricate mechanisms of P5P-dependent enzymes requires a combination of experimental techniques. Below are detailed protocols for key assays used to characterize these enzymes.

4.1. Continuous Spectrophotometric Assay for Aminotransferases (Coupled Assay)

This assay continuously monitors the activity of an aminotransferase by coupling the production of one of its products to a dehydrogenase reaction that results in a change in absorbance.

-

Principle: For aspartate aminotransferase, the product oxaloacetate is reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

-

L-Aspartate solution: 200 mM in Assay Buffer.

-

α-Ketoglutarate solution: 20 mM in Assay Buffer.

-

NADH solution: 10 mM in Assay Buffer.

-

Malate Dehydrogenase (MDH): ~500 units/mL solution.

-

Enzyme solution: Purified aminotransferase at a suitable concentration.

-

-

Procedure:

-

In a 1 mL cuvette, combine 850 µL of Assay Buffer, 50 µL of L-Aspartate solution, 20 µL of NADH solution, and 10 µL of MDH solution.

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration and to consume any endogenous keto acids.

-

Initiate the reaction by adding 50 µL of the α-Ketoglutarate solution.

-

After a brief mixing, add 20 µL of the aminotransferase solution to start the reaction.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH oxidized per minute, which is equivalent to the aminotransferase activity.

-

4.2. Radiochemical Assay for Decarboxylases (¹⁴CO₂ Trapping)

This is a highly sensitive method for measuring decarboxylase activity by quantifying the release of radiolabeled CO₂ from a carboxyl-¹⁴C-labeled substrate.[1]

-

Principle: The enzyme-catalyzed decarboxylation of a ¹⁴C-labeled amino acid releases ¹⁴CO₂, which is then trapped in a basic solution and quantified by liquid scintillation counting.

-

Reagents:

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0, containing 0.1 mM EDTA and 0.1 mM P5P.

-

L-[1-¹⁴C]-Amino Acid Substrate: Stock solution with a known specific activity (e.g., 50 mCi/mmol).

-

Stopping Solution: 2 M HCl.

-

Trapping Solution: 1 M NaOH or a commercial CO₂ trapping agent.

-

Scintillation Cocktail.

-

-

Procedure:

-

Prepare reaction vials (e.g., 20 mL scintillation vials) with a small center well containing a piece of filter paper soaked in the Trapping Solution.

-

In the bottom of the vial, prepare the reaction mixture containing Assay Buffer and the L-[1-¹⁴C]-amino acid substrate to a final volume of 500 µL.

-

Pre-incubate the vials at 37°C for 5 minutes.

-

Initiate the reaction by adding the decarboxylase enzyme solution.

-

Seal the vials tightly and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by injecting the Stopping Solution into the reaction mixture, taking care not to touch the center well.

-

Continue the incubation for another 60 minutes to ensure complete trapping of the released ¹⁴CO₂.

-

Carefully remove the filter paper from the center well and place it in a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of ¹⁴CO₂ produced based on the specific activity of the substrate and the measured radioactivity.

-

Enzyme activity is expressed as µmol of CO₂ released per minute per mg of protein.

-

4.3. HPLC-Based Assay for Racemases

This method allows for the direct measurement of the interconversion of L- and D-amino acids by separating and quantifying the enantiomers using chiral high-performance liquid chromatography (HPLC).[3][7]

-

Principle: The enzyme reaction is allowed to proceed for a set time, then quenched. The amino acid enantiomers in the mixture are derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can then be separated and quantified by reverse-phase HPLC.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 µM P5P.

-

Substrate solution: L- or D-amino acid at various concentrations in Assay Buffer.

-

Quenching Solution: 1 M HCl.

-

Derivatizing Agent: 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone.

-

Derivatization Buffer: 1 M NaHCO₃.

-

HPLC Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., triethylammonium (B8662869) phosphate).

-

-

Procedure:

-

Set up reaction mixtures containing Assay Buffer and the amino acid substrate in microcentrifuge tubes.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the racemase enzyme.

-

Incubate for a specific time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Quenching Solution.

-

To a 50 µL aliquot of the quenched reaction, add 20 µL of Derivatization Buffer and 100 µL of the Derivatizing Agent.

-

Incubate at 40°C for 1 hour.

-

Cool the samples and add 20 µL of 1 M HCl to stop the derivatization.

-

Analyze the samples by reverse-phase HPLC with UV detection (typically at 340 nm).

-

-

Data Analysis:

-

Integrate the peak areas corresponding to the L- and D-diastereomers.

-

Calculate the amount of product formed and determine the initial reaction rate.

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations.

-

Visualizing the Mechanisms: A DOT Language Perspective

Graphviz (DOT language) provides a powerful tool to visualize the complex catalytic cycles and pathways involving P5P-dependent enzymes.

5.1. General Catalytic Cycle of a P5P-Dependent Enzyme

Caption: General catalytic cycle of P5P-dependent enzymes.

5.2. Formation of Internal and External Aldimines

Caption: Formation of internal and external aldimines.

5.3. Transamination Reaction Pathway

References

- 1. Histidine decarboxylase measurement in brain by 14CO2 trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. kcat/Km and knon values for some key reaction - Unspecified - BNID 107178 [bionumbers.hms.harvard.edu]

- 6. content.abcam.com [content.abcam.com]

- 7. Amino Acid Racemase Enzyme Assays [bio-protocol.org]

- 8. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis Pathway of Pyridoxal-5'-Phosphate in Humans

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is an essential coenzyme in human metabolism, participating in over 140 enzymatic reactions.[1] These reactions are fundamental to a wide array of cellular processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis.[2] Unlike plants and microorganisms, humans cannot synthesize vitamin B6 de novo and therefore rely on a salvage pathway to convert dietary forms of vitamin B6—pyridoxine (B80251) (PN), pyridoxal (B1214274) (PL), and pyridoxamine (B1203002) (PM)—into the active coenzyme, PLP.[1][3] This pathway is critical for maintaining cellular homeostasis of PLP, and its dysregulation is associated with severe neurological disorders.[4] This technical guide provides a comprehensive overview of the human PLP biosynthesis pathway, detailing the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their characterization.

The Human Pyridoxal-5'-Phosphate Salvage Pathway

The salvage pathway for PLP synthesis is a two-step enzymatic process primarily occurring in the liver.[5] The absorbed non-phosphorylated vitamin B6 vitamers are first phosphorylated by pyridoxal kinase (PDXK) and subsequently, the phosphorylated intermediates pyridoxine-5'-phosphate (PNP) and pyridoxamine-5'-phosphate (PMP) are oxidized to PLP by pyridoxine 5'-phosphate oxidase (PNPO).[6]

Core Enzymes and Reactions

-

Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate esters.[7] The reaction can be summarized as:

-

Pyridoxal + ATP → Pyridoxal-5'-phosphate + ADP

-

Pyridoxine + ATP → Pyridoxine-5'-phosphate + ADP

-

Pyridoxamine + ATP → Pyridoxamine-5'-phosphate + ADP

-

-

Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme catalyzes the final and rate-limiting step in the biosynthesis of PLP.[8] It oxidizes PNP and PMP to PLP.[9] The reactions are as follows:

-

Pyridoxine-5'-phosphate + O₂ → Pyridoxal-5'-phosphate + H₂O₂

-

Pyridoxamine-5'-phosphate + H₂O + O₂ → Pyridoxal-5'-phosphate + NH₃ + H₂O₂

-

Below is a diagram illustrating the core human PLP biosynthesis salvage pathway.

Quantitative Data: Enzyme Kinetics

The catalytic efficiency of the core enzymes in the PLP salvage pathway has been characterized. The following tables summarize the kinetic parameters for human pyridoxal kinase and pyridoxine 5'-phosphate oxidase.

Table 1: Kinetic Parameters of Human Pyridoxal Kinase (PDXK)

| Substrate | Km (µM) | Reference(s) |

| Pyridoxal (PL) | 33 | [10] |

| Pyridoxine (PN) | 16 | [10] |

| Pyridoxamine (PM) | 6.2 | [10] |

| ATP | 8.99 ± 1.76 | [11] |

Table 2: Kinetic Parameters of Human Pyridoxine 5'-Phosphate Oxidase (PNPO)

| Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Pyridoxine-5'-phosphate (PNP) | 2.1 | ~0.2 | [8][9] |

| Pyridoxamine-5'-phosphate (PMP) | 6.2 | ~0.2 | [8][9] |

Regulation of the PLP Biosynthesis Pathway

The intracellular concentration of PLP is tightly regulated to meet metabolic demands while avoiding cellular toxicity associated with the reactive aldehyde group of PLP. This regulation occurs through several mechanisms, including product inhibition and allosteric control.

-

Product Inhibition of PDXK: Pyridoxal kinase is subject to product inhibition, where the final product, PLP, can compete with the substrate for binding to the active site.[5]

-

Allosteric Regulation of PNPO: Pyridoxine 5'-phosphate oxidase is allosterically inhibited by PLP.[1] PLP binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[1] This feedback mechanism is crucial for maintaining PLP homeostasis.[12]

The diagram below illustrates the regulatory mechanisms of the PLP salvage pathway.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the core enzymes in the human PLP biosynthesis pathway, as well as analytical methods for the quantification of B6 vitamers.

Recombinant Human Pyridoxal Kinase (PDXK) Expression and Purification

Objective: To obtain highly purified and active human pyridoxal kinase for kinetic and structural studies.

Methodology:

-

Gene Cloning and Expression Vector: The human PDXK gene is cloned into an appropriate expression vector (e.g., pET vector system) containing a purification tag (e.g., N-terminal 6-His tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced with a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the culture is incubated for a further period at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification:

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PDXK is then eluted with a buffer containing a higher concentration of imidazole.

-

Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

-

Purity and Concentration Determination: The purity of the recombinant protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient.

Pyridoxal Kinase Activity Assay

Objective: To determine the catalytic activity of pyridoxal kinase.

Methodology: A common method is a coupled spectrophotometric assay.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 6.1), MgATP, pyridoxal (or other B6 vitamer substrate), phosphoenolpyruvate, NADH, and an excess of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

-

Enzyme Addition: The reaction is initiated by the addition of purified PDXK or a biological sample containing PDXK activity.

-

Kinetic Measurement: The rate of ADP formation, which is stoichiometric with PLP production, is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH. One unit of pyridoxal kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of PLP per minute under the specified conditions.

Recombinant Human Pyridoxine 5'-Phosphate Oxidase (PNPO) Expression and Purification

Objective: To obtain highly purified and active human PNPO for kinetic and structural studies.

Methodology: The protocol is similar to that for PDXK, with some modifications.

-

Gene Cloning and Expression: The human PNPO gene is cloned into an expression vector, often with a cleavable N-terminal His-tag.[13]

-

Expression and Lysis: Expression is induced in E. coli, and cells are lysed as described for PDXK.

-

Purification:

-

Affinity Chromatography: The His-tagged PNPO is purified using a Ni-NTA column.

-

Tag Cleavage (Optional): The His-tag can be removed by incubation with a specific protease (e.g., TEV protease) if required for downstream applications. A second Ni-NTA chromatography step can then be performed to separate the cleaved protein from the uncleaved protein and the protease.

-

Anion-Exchange and Size-Exclusion Chromatography: Further purification can be achieved using anion-exchange chromatography followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.[14]

-

-

Purity and Concentration: Purity is assessed by SDS-PAGE, and concentration is determined as for PDXK.

Pyridoxine 5'-Phosphate Oxidase Activity Assay

Objective: To determine the catalytic activity of PNPO.

Methodology: A direct spectrophotometric assay can be used.

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM 2-mercaptoethanol). The substrate (PNP or PMP) is added to this mixture.

-

Enzyme Addition: The reaction is initiated by the addition of purified PNPO.

-

Kinetic Measurement: The formation of PLP is monitored by the increase in absorbance at a specific wavelength. In the presence of Tris buffer, PLP forms a Schiff base that has a maximal absorbance at 414 nm. The change in absorbance is recorded over time.

-

Data Analysis: The initial reaction rate is calculated from the linear phase of the absorbance change, using the molar extinction coefficient of the PLP-Tris adduct (4253 M⁻¹ cm⁻¹).

Quantification of B6 Vitamers in Biological Samples

Objective: To accurately measure the concentrations of different vitamin B6 forms in biological matrices such as plasma, urine, or tissue homogenates.

Methodology: High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for their sensitivity and specificity.

-

Sample Preparation:

-

Deproteinization: Proteins in the sample are precipitated using an acid (e.g., trichloroacetic acid or metaphosphoric acid).[15]

-

Extraction: The B6 vitamers are extracted from the supernatant.

-

Internal Standard: An internal standard (e.g., 4'-deoxypyridoxine) is added to correct for variations in extraction efficiency and instrument response.[15]

-

-

Chromatographic Separation: The extracted vitamers are separated using a reverse-phase HPLC column with an ion-pairing agent in the mobile phase.[16] A gradient elution program is typically used to achieve optimal separation of all vitamers.[16]

-

Detection:

-

Fluorescence Detection: B6 vitamers are naturally fluorescent. Detection is typically performed at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.[16] Post-column derivatization with a reagent like sodium bisulfite can enhance the fluorescence of certain vitamers.[16]

-

Tandem Mass Spectrometry (LC-MS/MS): This method offers higher specificity and sensitivity. The vitamers are ionized (e.g., by electrospray ionization) and detected based on their specific mass-to-charge ratios and fragmentation patterns.[17]

-

-

Quantification: The concentration of each vitamer is determined by comparing its peak area to that of a standard curve generated using known concentrations of the pure compounds.

The following diagram provides a general workflow for the quantification of B6 vitamers.

Conclusion

The human biosynthesis of pyridoxal-5'-phosphate is solely dependent on the salvage of dietary vitamin B6 vitamers, a process orchestrated by the sequential actions of pyridoxal kinase and pyridoxine 5'-phosphate oxidase. The intricate regulation of this pathway, primarily through product and allosteric inhibition, ensures a tightly controlled supply of this vital coenzyme. A thorough understanding of the molecular mechanisms, kinetics, and regulation of these enzymes is paramount for elucidating the pathophysiology of vitamin B6-related disorders and for the development of novel therapeutic strategies targeting this essential metabolic pathway. The experimental protocols detailed herein provide a robust framework for researchers to investigate the various facets of PLP biosynthesis and homeostasis.

References

- 1. Identification of the pyridoxal 5'-phosphate allosteric site in human pyridox(am)ine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biomedical aspects of pyridoxal 5'-phosphate availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. uniprot.org [uniprot.org]

- 8. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. Purification and characterization of pyridoxal kinase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 13. prospecbio.com [prospecbio.com]

- 14. Structure and properties of recombinant human pyridoxine 5′-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Properties of Pydoxal-5'-Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of metabolic reactions. Its intricate involvement in biological processes is intrinsically linked to its rich and environment-sensitive spectroscopic properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of PLP, offering a valuable resource for researchers in biochemistry, enzymology, and drug development.

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of PLP is highly sensitive to the pH of the solution, reflecting the different ionic and tautomeric forms of the molecule in equilibrium. The pyridine (B92270) ring, the phenolic hydroxyl group, and the phosphate (B84403) group all have ionizable protons, leading to a complex series of protonation and deprotonation events that significantly alter the electronic structure and thus the absorption spectrum.

In acidic solutions, the pyridine nitrogen is protonated, and the phenolic hydroxyl group is in its neutral form. As the pH increases, the phenolic hydroxyl group and then the pyridine nitrogen deprotonate, leading to characteristic shifts in the absorption maxima. Furthermore, PLP can exist in equilibrium between its aldehyde and hemiacetal forms, and upon reaction with amino acids, it forms Schiff bases (aldimines), which have distinct spectral properties.

Key Absorption Maxima of PLP and its Derivatives

| Species | pH/Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| PLP (Aldehyde form) | Neutral | 388 | ~5,500 | [1] |

| PLP (Protonated Schiff Base with Valine) | 5 | 409 | Not specified | [2] |

| PLP (Protonated Schiff Base with Valine) | 9 | 414 | Not specified | [2] |

| PLP (Deprotonated Schiff Base with Valine) | 13 | 360 | Not specified | [2] |

| Quinonoid species (from PLP and diethyl aminomalonate) | pH 6-7 | 464 (peak), 435 (shoulder) | Very intense | [3] |

| Dissociated quinonoid/carbanionic species | Alkaline | 430 | Strong | [3] |

| Pyridoxamine-P moiety (in Aspartate Transcarbamylase) | pH 8.0 | 315 | Not specified | [4] |

| Pyridoxamine-P moiety (in Aspartate Transcarbamylase with PALA) | pH 8.0 | 325 | Not specified | [4] |

| PLP in Aspartate Aminotransferase (active form) | Not specified | 360 | Not specified | [5] |

| PLP in Aspartate Aminotransferase (inactive form) | Not specified | 330 | Not specified | [5] |

Experimental Protocol: UV-Visible Spectroscopy of PLP

-

Sample Preparation: Prepare a stock solution of PLP in a suitable buffer (e.g., phosphate buffer) of known concentration. For pH-dependent studies, prepare a series of buffers with varying pH values.

-

Spectrophotometer Setup: Use a dual-beam UV-visible spectrophotometer. Set the wavelength range from 250 nm to 500 nm.

-

Blank Measurement: Use the respective buffer as a blank to zero the absorbance.

-

Sample Measurement: Record the absorption spectrum of the PLP solution at each desired pH.

-

Data Analysis: Identify the absorption maxima (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

PLP and its derivatives exhibit fluorescence, a property that is also highly dependent on the molecular environment, including pH, solvent polarity, and binding to macromolecules. The fluorescence quantum yield and emission wavelength can provide valuable information about the conformational states of PLP-dependent enzymes and the binding of ligands.

Fluorescence Properties of PLP and Related Compounds

| Compound | Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| Pyridoxal (B1214274) | Neutral aqueous solution, 25°C | Not specified | Not specified | 0.048 | [6] |

| Pyridoxamine (B1203002) | Neutral aqueous solution, 25°C | Not specified | Not specified | 0.11 | [6] |

| Pyridoxamine-5'-phosphate | Neutral aqueous solution, 25°C | Not specified | Not specified | 0.14 | [6] |

| PLP-Isoleucine Schiff Base (protonated) | Aqueous solution | 415 | ~500 | 0.02 | [7] |

| Pyridoxamine-P moiety (in Aspartate Transcarbamylase) | pH 8.0, Excitation at 280 nm | 280 | 395 | Not specified | [4] |

| 4-pyridoxic acid 5'-phosphate | Not specified | 325 | 418 | Highly fluorescent | [8] |

Experimental Protocol: Fluorescence Spectroscopy of PLP

-

Sample Preparation: Prepare dilute solutions of PLP or its derivatives in a suitable buffer. Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup: Use a spectrofluorometer equipped with a thermostatted cell holder. Select the appropriate excitation wavelength.

-

Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural and electronic environment of specific nuclei within the PLP molecule. 1H, 13C, and 31P NMR are commonly employed to study PLP in solution and when bound to enzymes.

-

¹H NMR: Provides information about the protonation states of the various functional groups.[9]

-

¹³C NMR: The chemical shift of the C4' carbon (aldehyde) is a particularly sensitive indicator of the structure of PLP and its adducts, with a range of over 100 ppm.[10]

-

³¹P NMR: This technique is used to investigate the microenvironment of the phosphate group, including its protonation state, solvent exposure, and tightness of binding to an enzyme.[11][12]

Key NMR Chemical Shifts for PLP

| Nucleus | Species/Condition | Chemical Shift (ppm) | Reference |

| ¹³C (C4' of Schiff base) | PLP in D-serine dehydratase (pH 7.8) | 167.7 | [10] |

| ¹³C (C5' of Schiff base) | PLP in D-serine dehydratase (pH 7.8) | 62.7 | [10] |

| ³¹P | Free PLP/PMP (coupled to 5'-CH₂) | JHP = 6.0 ± 0.3 Hz | [12] |

| ³¹P | Aspartate-transaminase-bound PLP/PMP | Corresponds to fully ionized phosphate monoesters | [12] |

Experimental Protocol: NMR Spectroscopy of PLP

-

Sample Preparation: Dissolve the PLP sample in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of a reference standard (e.g., DSS for ¹H and ¹³C, phosphoric acid for ³¹P). For pH-dependent studies, adjust the pD of the solution.

-

NMR Spectrometer Setup: Use a high-field NMR spectrometer. Tune the probe to the desired nucleus (¹H, ¹³C, or ³¹P).

-

Data Acquisition: Acquire the NMR spectrum using appropriate pulse sequences. For ³¹P NMR of free PLP, both proton-coupled and decoupled spectra can be informative.[12]

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Determine the chemical shifts relative to the reference standard.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is used to study the interaction of the intrinsically achiral PLP molecule with the chiral environment of an enzyme's active site. Upon binding, an induced CD spectrum is observed in the absorption bands of PLP, providing insights into the conformational states of the enzyme-cofactor complex.[5][13]

Experimental Protocol: Circular Dichroism Spectroscopy of PLP-Enzyme Interactions

-

Sample Preparation: Prepare solutions of the apoenzyme and PLP in a suitable buffer.

-

CD Spectropolarimeter Setup: Use a CD spectropolarimeter and set the wavelength range to cover the absorption bands of PLP (e.g., 300-500 nm).

-

Titration Experiment: Record the CD spectrum of the apoenzyme alone. Then, incrementally add aliquots of the PLP stock solution to the apoenzyme solution and record the CD spectrum after each addition until saturation is reached.

-

Data Analysis: The change in the CD signal at a specific wavelength can be plotted against the PLP concentration to determine the binding affinity (dissociation constant, Kd).

Raman Spectroscopy

Resonance Raman spectroscopy is a valuable technique for studying the vibrational modes of the PLP chromophore, particularly when it forms a Schiff base. By exciting with a laser wavelength that overlaps with an electronic absorption band of the PLP-adduct, the Raman signals of the chromophore are selectively enhanced.[2]

A prominent band around 1646 cm⁻¹ in the Raman spectrum of a PLP-valine Schiff base is assigned to the imine C=N stretch.[2] The position of this band is sensitive to the protonation state of the imine nitrogen.

Experimental Protocol: Resonance Raman Spectroscopy of PLP Schiff Bases

-

Sample Preparation: Prepare a solution of the PLP Schiff base in a suitable buffer. To overcome strong fluorescence, a quencher like KI can be added.[2]

-

Raman Spectrometer Setup: Use a Raman spectrometer equipped with a laser for excitation. The excitation wavelength should be chosen to be in resonance with the absorption band of the species of interest (e.g., 406.7 nm for the protonated Schiff base).[2]

-

Data Acquisition: Acquire the Raman spectrum.

-

Data Analysis: Identify and assign the characteristic vibrational bands, such as the imine C=N stretching frequency.

Visualizations

Caption: Tautomeric and Ionic Equilibria of Pyridoxal-5'-Phosphate at Different pH Values.

Caption: General Experimental Workflow for the Spectroscopic Analysis of Pyridoxal-5'-Phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Resonance Raman spectroscopy of pyridoxal Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic studies of quinonoid species from pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridoxal 5'-phosphate, a fluorescent probe in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of quality of pyridoxal-5'-phosphate enzyme preparations by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence quantum yield measurements: vitamin B6 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence of the Schiff bases of pyridoxal and pyridoxal 5'-phosphate withL-isoleucine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pyridoxal 5'-phosphate in human serum by reversed phase high performance liquid chromatography combined with spectrofluorimetric detection of 4-pyridoxic acid 5'-phosphate as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Circular dichroism studies on the interaction of tryptophan synthase with pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Functions of Pyridoxal-5'-Phosphate: An In-depth Technical Guide

Executive Summary

Pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, is an indispensable coenzyme in a vast array of enzymatic reactions crucial for cellular metabolism. Its versatility stems from its ability to covalently bind to substrates and act as an electrophilic catalyst, stabilizing various reaction intermediates.[1][2] This technical guide provides a comprehensive overview of the in vivo functions of PLP, with a focus on its roles in amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism. Detailed experimental protocols for the quantification of PLP and the assessment of PLP-dependent enzyme activity are provided, alongside a compilation of quantitative data to support researchers in their study design and data interpretation. Furthermore, this guide utilizes Graphviz visualizations to illustrate key metabolic and signaling pathways involving PLP, offering a clear and concise representation of complex biological processes.

Core Functions of Pyridoxal-5'-Phosphate as a Coenzyme

PLP is a cofactor for over 160 different enzymes, accounting for approximately 4% of all classified enzymatic activities.[3][4] These enzymes, known as PLP-dependent enzymes, are involved in a wide variety of metabolic processes, primarily centered around amino acid transformations.[5] The catalytic versatility of PLP allows it to participate in reactions such as transamination, decarboxylation, racemization, and beta/gamma-elimination and substitution.[5]

The general mechanism of PLP-dependent enzymes involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. Upon substrate binding, a transimination reaction occurs, forming a new Schiff base (external aldimine) with the amino group of the substrate. This covalent attachment facilitates the cleavage of bonds at the Cα-carbon of the amino acid, with the specific bond cleavage and subsequent reaction determined by the unique active site geometry of each enzyme.[6]

Amino Acid Metabolism

PLP plays a central role in the synthesis, degradation, and interconversion of amino acids.[7] Key PLP-dependent reactions in amino acid metabolism include:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a crucial step in both amino acid synthesis and catabolism. Aminotransferases, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are critical PLP-dependent enzymes in this process.[7]

-

Decarboxylation: The removal of a carboxyl group from an amino acid, a key step in the synthesis of neurotransmitters and other biogenic amines.[8]

-

Racemization: The interconversion of L- and D-amino acids. Alanine racemase, a PLP-dependent enzyme, is essential for bacterial cell wall synthesis.[5]

-

β- and γ-Elimination/Substitution: Reactions involving the removal or replacement of substituents at the β- or γ-carbons of amino acids.[5]

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is critically dependent on PLP-dependent enzymes, highlighting the vital role of vitamin B6 in neurological function.[9][10]

-

Dopamine (B1211576) and Serotonin (B10506): Aromatic L-amino acid decarboxylase (AADC), a PLP-dependent enzyme, catalyzes the final step in the synthesis of dopamine from L-DOPA and serotonin from 5-HTP.[9]

-

Gamma-Aminobutyric Acid (GABA): Glutamate decarboxylase (GAD), another PLP-dependent enzyme, is responsible for the synthesis of the inhibitory neurotransmitter GABA from glutamate.[11][12]

-

Histamine (B1213489): Histidine decarboxylase, a PLP-dependent enzyme, catalyzes the formation of histamine from histidine.[2]

One-Carbon Metabolism

PLP is a crucial cofactor in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions.[4][13] Serine hydroxymethyltransferase (SHMT), a PLP-dependent enzyme, catalyzes the reversible conversion of serine to glycine, a reaction that provides the primary source of one-carbon units for the folate cycle.[14][15]

Quantitative Data on PLP and PLP-Dependent Enzymes

This section presents quantitative data on PLP concentrations in various biological samples and the kinetic parameters of key human PLP-dependent enzymes. This information is intended to serve as a valuable resource for researchers designing and interpreting experiments related to PLP metabolism and function.

Physiological Concentrations of Pyridoxal-5'-Phosphate

| Biological Sample | Organism | Concentration (nmol/L or nmol/g) | Reference(s) |

| Human Plasma | Healthy Adults | 40.6 (median) | [16] |

| Human Plasma | Healthy Adults | 57 ± 26 (mean ± SD) | [12] |

| Human Plasma | Healthy Adults | >20 nmol/L (sufficient) | [17] |

| Human Red Blood Cells | Healthy Adults | 410 (250-680) pmol/g Hb | [18] |

| Rat Liver | Pregnant | ~1.5 nmol/g | [18] |

| Rat Brain | Pregnant | ~1.2 nmol/g | [18] |

| Human Cerebrospinal Fluid | > 3 years | > 10 nmol/L | [19] |

| Human Hepatocytes (free) | - | ~1 µM | [20] |

Kinetic Parameters of Human PLP-Dependent Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) or V_max_ (µmol/min/mg) | Reference(s) |

| Kynureninase | 3-Hydroxy-L-kynurenine | 28.3 ± 1.9 | 1.75 (V_max_) | [1] |

| Serine Hydroxymethyltransferase (cytosolic) | L-Serine | 1,100 ± 100 | 25 ± 1 | [7] |

| Serine Hydroxymethyltransferase (mitochondrial) | L-Serine | 1,300 ± 100 | 30 ± 1 | [7] |

| Ornithine Decarboxylase | Ornithine | 370 ± 90 | 225 ± 16 (min⁻¹) | [6][21] |

| Aromatic L-amino acid Decarboxylase | L-DOPA | - | 21 (k_cat_/K_m_ mM⁻¹s⁻¹) | [22] |

| Aromatic L-amino acid Decarboxylase | 5-Hydroxytryptophan | - | 0.1 (k_cat_/K_m_ mM⁻¹s⁻¹) | [22] |

Binding Affinity of PLP to Apoenzymes

| Apoenzyme | Organism | K_d_ (µM) | Reference(s) |

| Serine Hydroxymethyltransferase (cytosolic) | Human | 0.2 ± 0.05 | [7] |

| Serine Hydroxymethyltransferase (mitochondrial) | Human | 0.3 ± 0.05 | [7] |

| Pyridoxine 5'-phosphate Oxidase | Human | 3.2 ± 0.2 | [23] |

| YggS (PLP homeostasis protein) | Fusobacterium nucleatum | 9.03 | [24] |

| PLPBP (PLP binding protein) | Human | - | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PLP and PLP-dependent enzymes.

Quantification of Pyridoxal-5'-Phosphate by HPLC

Objective: To determine the concentration of PLP in biological samples such as plasma.

Principle: This method involves the deproteinization of the sample, followed by the separation and quantification of PLP using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[16][26]

Materials:

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Potassium carbonate

-

Mobile phase: e.g., 0.1 M potassium phosphate (B84403) buffer with ion-pairing agents.[26]

-

PLP standard solutions

-

HPLC system with a C18 reverse-phase column and fluorescence detector.

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add 200 µL of ice-cold 10% TCA to precipitate proteins.[26]

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

HPLC Analysis:

-

Inject a known volume of the supernatant (e.g., 20 µL) onto the HPLC system.

-

Separate the vitamers using a C18 column with an appropriate mobile phase gradient.

-

Detect PLP using a fluorescence detector with excitation and emission wavelengths specific for PLP (e.g., Ex: 293 nm, Em: 395 nm).[26]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of PLP.

-

Determine the concentration of PLP in the sample by comparing its peak area to the standard curve.

-

Assay of Alanine Aminotransferase (ALT) Activity

Objective: To measure the enzymatic activity of the PLP-dependent enzyme alanine aminotransferase in a sample.

Principle: This is a coupled-enzyme spectrophotometric assay. ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate (B1213749) and glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.[8][27]

Materials:

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-Alanine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the reaction buffer, L-alanine, NADH, and LDH.

-

-

Sample Addition:

-

Add the enzyme sample (e.g., purified enzyme, cell lysate, or serum) to the reaction mixture.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the α-ketoglutarate solution.

-

Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

-

The ALT activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADH.

-

Assay of Aromatic L-Amino Acid Decarboxylase (AADC) Activity

Objective: To measure the activity of AADC, a key enzyme in neurotransmitter synthesis.

Principle: AADC activity is determined by measuring the rate of conversion of its substrate, L-DOPA, to dopamine. The dopamine produced is then quantified by HPLC with electrochemical detection.[1]

Materials:

-

Lysis Buffer (e.g., 10 mM Tris pH 7.4, 1 mM EDTA, 320 mM sucrose)

-

Pyridoxal (B1214274) 5'-phosphate (PLP) solution

-

L-DOPA solution

-

Perchloric acid

-

HPLC system with electrochemical detection.

Procedure:

-

Sample Preparation:

-

Harvest and lyse cells (e.g., neuronal cultures) in lysis buffer.[1]

-

-

Enzyme Reaction:

-

Incubate the cell lysate with PLP and L-DOPA at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding perchloric acid.

-

Centrifuge to pellet precipitated proteins.

-

-

Dopamine Quantification:

-

Analyze the supernatant for dopamine content using HPLC with electrochemical detection.

-

-

Data Analysis:

-

Calculate the AADC activity based on the amount of dopamine produced per unit time per amount of protein.

-

Visualizing PLP-Dependent Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving PLP.

Vitamin B6 Salvage Pathway

References

- 1. Crystal structure of Homo sapiens kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mro.massey.ac.nz [mro.massey.ac.nz]

- 4. m.youtube.com [m.youtube.com]

- 5. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 9. Kinetic Mechanism and the Rate-limiting Step of Plasmodium vivax Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Node, Edge and Graph Attributes [emden.github.io]

- 11. Abnormal regulation of plasma pyridoxal 5'-phosphate in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathway Tools Visualization of Organism-Scale Metabolic Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Levels and subcellular localisation of pyridoxal and pyridoxal phosphate in human polymorphonuclear leukocytes and their relationship to alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Attributes | Graphviz [graphviz.org]

- 19. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 20. mdpi.com [mdpi.com]

- 21. Item - Kinetic parameters of human ornithine decarboxylases. - Public Library of Science - Figshare [plos.figshare.com]

- 22. A Stopped Flow Transient Kinetic Analysis of Substrate Binding and Catalysis in Escherichia coli d-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure and mechanism of kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intracellular Trafficking of the Pyridoxal Cofactor. Implications for Health and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A flap motif in human serine hydroxymethyltransferase is important for structural stabilization, ligand binding, and control of product release - PMC [pmc.ncbi.nlm.nih.gov]

- 27. DOT Language | Graphviz [graphviz.org]

An In-depth Technical Guide to the Natural Sources and Dietary Intake of Vitamin B6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a vital water-soluble nutrient, exists as a group of six interconvertible compounds known as vitamers. Its active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), is a critical catalyst in over 140 enzymatic reactions, fundamentally impacting amino acid, carbohydrate, and lipid metabolism. A thorough understanding of its natural sources, dietary intake recommendations, and the analytical methodologies for its quantification is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the richest dietary sources of vitamin B6, details the varying bioavailability of its different vitamers, and presents a comparative summary of dietary reference intakes established by key international health organizations. Furthermore, it offers in-depth experimental protocols for the quantification of vitamin B6 in food matrices and biological samples, alongside a visual representation of its metabolic pathways and analytical workflows.

Natural Sources and Bioavailability of Vitamin B6

Vitamin B6 is widely distributed in a variety of foods, with the richest sources including fish, beef liver and other organ meats, potatoes and other starchy vegetables, and non-citrus fruits.[1][2] In the United States, a significant portion of dietary vitamin B6 is obtained from fortified cereals, beef, poultry, starchy vegetables, and some fruits.[2] The bioavailability of vitamin B6 from a mixed diet is estimated to be around 75%.[2]

The six vitamers of vitamin B6 include pyridoxine (B80251) (PN), pyridoxal (PL), pyridoxamine (B1203002) (PM), and their respective 5'-phosphate esters: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP).[3] PLP and PMP are the active coenzyme forms.[2] The bioavailability of these vitamers can differ based on the food source. Animal products are rich in PL and PM, which are highly bioavailable.[4] Plant-based foods, on the other hand, primarily contain pyridoxine and its glycosylated form, pyridoxine-β-D-glucoside.[4] The glycosylated form exhibits reduced bioavailability, estimated to be about 50% that of other forms.[5] The presence of fiber in plant foods can also slightly reduce the bioavailability of vitamin B6 by 5-10%.[4]

Table 1: Vitamin B6 Content of Selected Foods

| Food Source | Serving Size | Vitamin B6 (mg) |

| Beef Liver, pan-fried | 3 ounces | 0.9 |

| Tuna, yellowfin, fresh, cooked | 3 ounces | 0.9 |

| Salmon, sockeye, cooked | 3 ounces | 0.6 |

| Chicken Breast, roasted | 3 ounces | 0.5 |

| Fortified Cereals | Varies | Varies |

| Chickpeas, canned | 1 cup | 1.1 |

| Potatoes, boiled | 1 cup | 0.4 |

| Banana | 1 medium | 0.4 |

| Ground Beef, 85% lean, broiled | 3 ounces | 0.3 |

| Tofu, raw, firm | ½ cup | 0.1 |

| Spinach, frozen, boiled | ½ cup | 0.1 |

Source: Adapted from the National Institutes of Health, Office of Dietary Supplements.[3]

Dietary Intake of Vitamin B6

Recommended dietary allowances for vitamin B6 vary by age, sex, and life stage. Several international bodies have established dietary reference values to guide intake for maintaining health and preventing deficiency. Plasma PLP concentration is the most common and reliable biomarker of vitamin B6 status.[3][6]

Table 2: Comparative Dietary Reference Intakes for Vitamin B6 (Adults)

| Issuing Body | Population | Recommended Daily Intake (mg/day) | Tolerable Upper Intake Level (UL) (mg/day) |